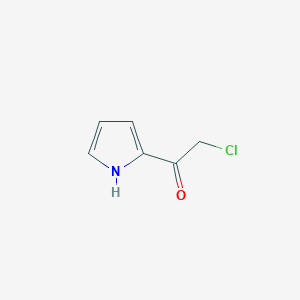

2-chloro-1-(1H-pyrrol-2-yl)ethanone

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electronic structure (Fig. 2):

- HOMO (-6.12 eV): Localized on the pyrrole π-system and carbonyl oxygen.

- LUMO (-1.87 eV): Dominated by the σ* orbital of the C-Cl bond.

Natural Bond Orbital (NBO) analysis highlights:

- Charge distribution :

- Pyrrole N: -0.52 e

- Carbonyl O: -0.61 e

- Cl: -0.18 e

- Hyperconjugation : Stabilization energy of 24.3 kcal/mol from LP(O) → σ*(C-Cl) interaction .

Molecular electrostatic potential (MEP) maps show electrophilic regions at the carbonyl carbon (ΔV = +42.6 kcal/mol) and chloroacetyl group (ΔV = +38.9 kcal/mol), rationalizing nucleophilic attack at these sites .

Table 1 : Comparative crystallographic parameters of related pyrrolyl ketones

Table 2 : Key DFT-calculated bond orders

| Bond | Wiberg Bond Order |

|---|---|

| C=O | 1.92 |

| C-Cl | 0.85 |

| C(pyrrole)-C(carbonyl) | 0.98 |

Eigenschaften

IUPAC Name |

2-chloro-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNLFQDHVIUYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292286 | |

| Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53391-62-1 | |

| Record name | 53391-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloroacetyl)pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5WT9C2VTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. One common method includes the reaction of 1-(1H-pyrrol-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_7\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_6\text{ClNO} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving thionyl chloride suggests it could be adapted for larger-scale production with appropriate safety and environmental controls.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-1-(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in methanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Nucleophilic Substitution: Substituted ethanones.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Organic Synthesis

- Intermediate in Synthesis : This compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its ability to facilitate the formation of new chemical bonds makes it invaluable in creating pharmaceuticals, agrochemicals, and specialty chemicals .

Medicinal Chemistry

- Pharmaceutical Development : this compound is explored as a precursor for various bioactive compounds, including potential anticancer agents. Its structure allows for modifications that can enhance biological activity against cancer cells and other diseases .

Biological Activity

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activities. Studies have shown effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.

Case Studies

Wirkmechanismus

The mechanism of action of 2-chloro-1-(1H-pyrrol-2-yl)ethanone is not extensively studied. its reactivity is primarily due to the presence of the electrophilic carbonyl group and the nucleophilic chlorine atom. These functional groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-1-(2-pyrrolyl)ethanone

- 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

- 1-(1H-pyrrol-2-yl)-1-penten-3-one

Comparison: 2-Chloro-1-(1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and properties compared to its analogs.

Biologische Aktivität

2-Chloro-1-(1H-pyrrol-2-yl)ethanone (CAS Number: 53391-62-1) is a pyrrole derivative that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C_5H_6ClN_1O

- Molecular Weight : 143.57 g/mol

- Melting Point : 116–120 °C

- Boiling Point : ~274.9 °C at 760 mmHg

- Density : ~1.3 g/cm³

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyrrole derivatives with chlorinated acetyl compounds. The compound’s synthesis is crucial for understanding its reactivity and potential applications in medicinal chemistry.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast and lung cancer models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 7.2 | Inhibition of cell proliferation |

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Study on Anticancer Properties

In another investigation focusing on the anticancer properties of pyrrole derivatives, this compound was shown to significantly reduce tumor growth in xenograft models. The study highlighted its ability to modulate key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, leading to reduced cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways by activating caspases, which are crucial for programmed cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-1-(1H-pyrrol-2-yl)ethanone, and what yields are typically achieved?

- Methodological Answer : The compound is synthesized via chloroacetylation of pyrrole derivatives. For example, 7-substituted indoles react with chloroacetyl chloride in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under pressurized conditions in dichloroethane (DCE) at 90°C for 2–5 days, yielding 23% (for methoxyindole) and 11% (for chloroindole) . Similarly, fluorene derivatives are synthesized via direct chloroacetylation using chloroacetyl chloride and AlCl₃ in dichloromethane at 0–5°C .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization techniques include:

- ¹H-NMR : Peaks for methylene (CH₂Cl) and pyrrole protons (e.g., δ 4.75 ppm for CH₂Cl in related compounds) .

- IR : Strong carbonyl (C=O) absorption near 1685 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 332.0 for analogs) confirm molecular weight .

- Elemental analysis : Validates C, H, N, and Cl content (e.g., Calcd. C 54.31%; Found C 54.20% in related structures) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a precursor for heterocyclic compounds (e.g., thiazoles, oxadiazoles) via nucleophilic substitution or Hantzsch reactions . It is also used in fragrance biosynthesis studies due to its structural similarity to 2-acetyl-1-pyrroline (2AP), a key aromatic compound in plants .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs) determines hydrogen bonding patterns and molecular packing. For example, derivatives like this compound (II) exhibit intermolecular C–H···O interactions, influencing crystallographic stability . SHELXL refinement parameters (e.g., R-factors < 5%) ensure accuracy in bond length/angle measurements .

Q. What role does this compound play in metabolomic pathways, particularly in fragrance biosynthesis?

- Methodological Answer : Metabolome-transcriptome correlation analyses reveal strong associations between this compound and 2AP in fragrant rice varieties. Upregulation of genes like P4H4 (procollagen-proline dioxygenase) suggests its involvement in proline metabolism, a precursor pathway for aroma compounds .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions involving this compound?

- Methodological Answer : Solvent polarity and catalyst choice critically affect outcomes. For instance:

- Polar aprotic solvents (DCE) : Favor SN2 mechanisms, yielding thiazoles (e.g., 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine in 97% yield with thiourea) .

- DBU as a base : Enhances nucleophilicity of indole derivatives, promoting substitution at the α-carbon .

Q. How can discrepancies in reported NMR data for this compound be resolved?

- Methodological Answer : Contradictions arise from solvent effects or impurities. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.